molecular formula C16H12BrClN4OS B12000067 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12000067
M. Wt: 423.7 g/mol
InChI Key: QQUVDIRBQHQAGE-DJKKODMXSA-N
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Description

4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group. The compound also contains bromine, chlorine, and methoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Chemical Reactions Analysis

4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can undergo reduction reactions, particularly at the Schiff base (C=N) linkage.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Scientific Research Applications

4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds:

Properties

Molecular Formula

C16H12BrClN4OS

Molecular Weight

423.7 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12BrClN4OS/c1-23-14-7-4-12(17)8-11(14)9-19-22-15(20-21-16(22)24)10-2-5-13(18)6-3-10/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

QQUVDIRBQHQAGE-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

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